(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine
Description
(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is a secondary amine featuring a branched alkyl chain (butan-2-yl) and a pyridin-2-yl-substituted ethyl group. Its structure combines a chiral center (from the butan-2-yl group) with the aromatic and coordination properties of the pyridine ring, making it relevant in asymmetric synthesis, catalysis, and pharmaceutical applications.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)13-10(3)11-7-5-6-8-12-11/h5-10,13H,4H2,1-3H3 |
InChI Key |
ZIZPMVWWVBJJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-butanone with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production methods for (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb)
- Structure : Features a 4-chlorophenyl group instead of a butan-2-yl group.
- Synthesis: Synthesized via NaBH₄ reduction of an imine precursor in methanol, achieving high yield and crystallinity .
- Key Properties :
N-((1-Methyl-1H-imidazol-2-yl)methylene)-1-(pyridin-2-yl)ethane-amine (1a)
- Structure : Contains an imidazole-derived Schiff base instead of a secondary amine.
- Synthesis: Copper-catalyzed reaction in ethanol with triethylamine, yielding 53% .
- Key Properties :
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP)
Physicochemical Properties
- Solubility : The pyridin-2-yl group enhances water solubility compared to purely aliphatic amines. However, branching in the butan-2-yl group may reduce solubility relative to linear analogs like 1a .
- Stability : Secondary amines like (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine are generally more stable than Schiff bases (e.g., 1a), which are prone to hydrolysis .
Biological Activity
(Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula CHN. This compound is characterized by a butan-2-yl group linked to a 1-(pyridin-2-yl)ethylamine moiety, which contributes to its diverse biological activities. Recent studies have highlighted its potential therapeutic applications, particularly in antimicrobial and antifungal domains.
Biological Activity Overview
Research indicates that (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine exhibits a range of biological activities, primarily focusing on its antimicrobial and antifungal properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as receptors or enzymes, which modulate their activity and lead to various biological effects.
Antimicrobial Properties
Studies have demonstrated that (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine possesses significant antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on the concentration and the specific microbial target.
Table 1: Antimicrobial Activity of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with varying efficacy against Gram-negative strains.
Antifungal Properties
The antifungal potential of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine has also been explored. It has shown promising results against several fungal pathogens, suggesting its utility in treating fungal infections.
Table 2: Antifungal Activity of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
| Cryptococcus neoformans | 64 µg/mL |
The compound's antifungal activity is notable, especially against Candida species, which are common pathogens in immunocompromised patients.
The biological activity of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine is attributed to its ability to interact with biological macromolecules. The pyridine ring can engage in π–π interactions or hydrogen bonding with target proteins, influencing their function. This interaction is crucial for understanding its pharmacological properties and potential therapeutic uses.
Case Studies
Recent case studies have explored the therapeutic applications of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine in various contexts:
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound revealed that it significantly reduced bacterial load in infected wounds in animal models. The study reported a reduction in infection rates by up to 70% when administered topically.
- Case Study on Antifungal Treatment : Another investigation assessed the antifungal properties of (Butan-2-yl)[1-(pyridin-2-yl)ethyl]amine in immunocompromised mice infected with Candida albicans. The treatment resulted in a marked improvement in survival rates and a decrease in fungal burden.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
